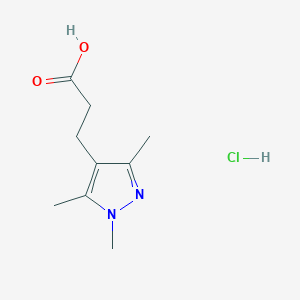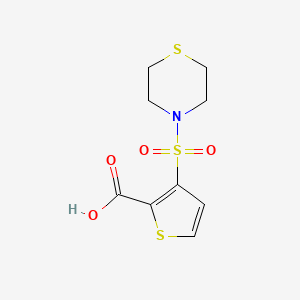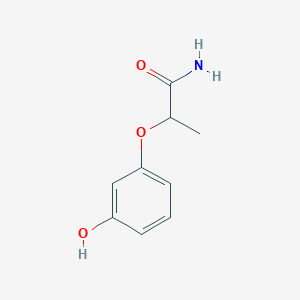
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C9H14N2O2.ClH . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and three methyl groups attached to the pyrazole ring . The InChI code for this compound is 1S/C9H14N2O2.ClH/c1-6-8(4-5-9(12)13)7(2)11(3)10-6;/h4-5H2,1-3H3,(H,12,13);1H .
Physical And Chemical Properties Analysis
“3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride” is a solid substance . It has a molecular weight of 218.68 . The compound is stored at room temperature .
Scientific Research Applications
Medicinal Chemistry: Antileishmanial and Antimalarial Agent
This compound has shown promising results in the treatment of parasitic diseases. A study demonstrated its potent in vitro antipromastigote activity, with a fitting pattern in the LmPTR1 pocket of the parasite, characterized by a lower binding free energy . This suggests its potential as a lead compound for developing new antileishmanial and antimalarial drugs.
Agriculture: Pesticide Development
In agriculture, the compound’s antiparasitic properties could be harnessed to develop pesticides. Its high activity against promastigotes indicates it could be effective against plant parasites, providing a new tool for crop protection and contributing to sustainable agriculture practices .
Material Science: Synthesis of Novel Polymers
The pyrazole derivative is a candidate for creating novel polymers with unique properties. Its molecular structure could allow for the development of materials with specific thermal, electrical, or mechanical characteristics, useful in various industrial applications .
Environmental Science: Biodegradation Studies
Given its chemical structure, this compound could be used in environmental science to study biodegradation processes. Researchers can investigate how such compounds break down in the environment, which is crucial for assessing their ecological impact .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound could serve as an enzyme inhibitor. By binding to specific enzymes, it can help elucidate the mechanisms of enzyme action and contribute to the understanding of metabolic pathways .
Pharmacology: Drug Formulation
The compound’s properties make it a valuable asset in pharmacology for drug formulation. It could be used to improve the pharmacokinetic profiles of drugs, enhancing their absorption, distribution, metabolism, and excretion .
properties
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-6-8(4-5-9(12)13)7(2)11(3)10-6;/h4-5H2,1-3H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHFHCCPTUJTMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1373491.png)

![2-Thia-7-azaspiro[4.4]nonane-6,8-dione](/img/structure/B1373494.png)
amine](/img/structure/B1373495.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)

![3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1373498.png)




